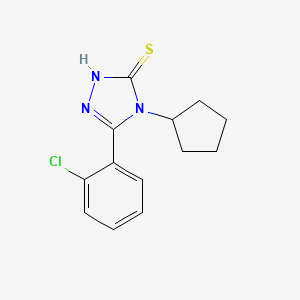

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Description

5-(2-Chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5, a cyclopentyl group at position 4, and a thiol (-SH) group at position 3. This structure places it within a class of triazole-thiol derivatives known for diverse biological activities, including anticoccidial, antifungal, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMZHTMCZMQIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentanone in the presence of a base to form an intermediate, which is then treated with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells.

Case Study: Anticancer Activity

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound displayed a dose-dependent decrease in cell viability with an IC50 value indicating significant anticancer activity compared to standard chemotherapeutics .

Agricultural Applications

This compound has been explored for its fungicidal properties. Its triazole structure is known to inhibit fungal growth by interfering with ergosterol biosynthesis.

Fungicidal Activity

Research indicates that this compound can be effective against various plant pathogens, making it a valuable addition to agricultural fungicides.

Case Study: Fungicidal Efficacy

- Objective : To determine the effectiveness against common fungal pathogens in crops.

- Findings : The compound demonstrated strong antifungal activity against pathogens such as Fusarium and Aspergillus species, suggesting its potential use in crop protection strategies .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for further research applications.

Data Summary Table

| Application Area | Activity Type | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | MIC against Staphylococcus aureus: 32 µg/mL |

| MIC against Escherichia coli: 64 µg/mL | ||

| Anticancer | IC50 against MCF-7 cells shows significant activity | |

| Agriculture | Fungicidal | Effective against Fusarium and Aspergillus species |

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Properties

- Synthetic Utility : Ethyl-substituted analogs () are used as building blocks, while the cyclopentyl variant may offer unique reactivity in nucleophilic substitution or metal coordination due to its constrained cyclic structure.

Table 2: Enzymatic inhibition profiles of selected triazole-thiols

Molecular Docking and Binding Interactions

Studies on 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives () reveal that substituents like pyrrole or indole fragments improve binding to kinase targets (e.g., anaplastic lymphoma kinase). The cyclopentyl group in the target compound may similarly stabilize hydrophobic pockets in protein active sites, while the 2-chlorophenyl group could engage in halogen bonding .

Biological Activity

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol (CAS No. 750610-95-8) is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. This compound features a unique structure that includes a 2-chlorophenyl group and a cyclopentyl moiety, which contribute to its chemical properties and biological interactions. The following sections detail its synthesis, mechanisms of action, and biological activities, particularly focusing on its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 2-chlorobenzonitrile and cyclopentanone in the presence of bases. The reaction is often conducted in solvents like ethanol or methanol under controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts by binding to enzymes or receptors, inhibiting their activity. For instance, its antimicrobial properties may stem from the inhibition of enzymes involved in bacterial cell wall synthesis. Additionally, the thiol group may play a role in redox reactions within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Cytotoxicity Results : Compounds were found to be more cytotoxic against melanoma cells compared to others, indicating selective activity towards certain cancer types .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and bacterial infections. Studies suggest that the presence of the thiol group enhances its antimicrobial efficacy by interfering with microbial metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other triazole derivatives:

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity |

|---|---|---|

| This compound | Varies by cell line | Moderate |

| 1,2,4-Triazole-3-thiol | 6.2 (HCT116) | High |

| 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | 0.126 (MDA-MB-231) | Low |

This table illustrates that while similar compounds exhibit varying degrees of anticancer and antimicrobial activities, the specific structural features of this compound contribute to its unique profile.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Study on Cytotoxicity : A study assessed various triazoles' effects on melanoma and breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that triazole derivatives could inhibit pathogenic bacteria effectively compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.